molecular formula C13H19N3O B12355024 N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide

N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide

Cat. No.: B12355024
M. Wt: 233.31 g/mol
InChI Key: AAZWKAPUIFMKEH-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide (CAS: 1016780-05-4) features a benzencarboximidamide backbone substituted with a piperidin-1-ylmethyl group at the 2-position and an N'-hydroxy group. Its molecular formula is C₁₃H₁₉N₃O, with a molecular weight of 233.31 g/mol .

Applications: It is primarily used as a reference standard or pharmaceutical intermediate, as indicated by its availability through suppliers like Hubei Yangxin Pharmaceutical .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N'-hydroxy-2-(piperidin-1-ylmethyl)benzenecarboximidamide

InChI

InChI=1S/C13H19N3O/c14-13(15-17)12-7-3-2-6-11(12)10-16-8-4-1-5-9-16/h2-3,6-7,17H,1,4-5,8-10H2,(H2,14,15)

InChI Key

AAZWKAPUIFMKEH-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(CC1)CC2=CC=CC=C2/C(=N/O)/N

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=NO)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N’-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic effects and is being investigated for its role in treating various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as prolyl hydroxylase domain-containing protein 2 (PHD2), which plays a role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting PHD2, the compound can modulate the cellular response to hypoxia and influence various physiological processes.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide Piperidin-1-ylmethyl (2) C₁₃H₁₉N₃O 233.31 Pharmaceutical intermediate; structural motif in kinase inhibitors .
N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide Piperidin-1-ylmethyl (3) C₁₃H₁₉N₃O 233.31 Positional isomer; used in drug discovery but limited commercial availability .
N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide Trifluoromethoxy (2) C₈H₆F₃N₂O₂ 220.15 Enhanced lipophilicity due to CF₃ group; used in agrochemical research .
N'-hydroxy-2-(4-methylpiperazin-1-yl)benzenecarboximidamide 4-Methylpiperazinyl (2) C₁₂H₁₈N₄O 234.30 Improved solubility via polar piperazine; explored in CNS drug candidates .
N'-hydroxy-4-(trifluoromethyl)benzene-1-carboximidamide Trifluoromethyl (4) C₈H₇F₃N₂O 204.16 High crystallinity; studied for antimicrobial activity .

Biological Activity

N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide, also known by its CAS number 1016780-05-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula: C₁₃H₁₉N₃O
  • Molecular Weight: 233.31 g/mol
  • CAS Number: 1016780-05-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This compound has been studied for its potential to modulate various cellular processes, including:

  • Enzyme Inhibition: It may act as a selective inhibitor for certain enzymes involved in critical metabolic pathways.
  • Receptor Interaction: The compound could influence receptor-mediated signaling pathways that regulate cell proliferation and survival.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties:
    • Studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has been reported to accelerate apoptosis in MCF cell lines, demonstrating potential as an anticancer agent .
    • In vivo studies on tumor-bearing mice have indicated that treatment with this compound can suppress tumor growth significantly .
  • Anti-inflammatory Effects:
    • Preliminary data suggest that N'-hydroxy derivatives may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and chemokines, thus influencing immune responses.
  • Neuroprotective Activity:
    • Some research points to the neuroprotective effects of similar compounds in the piperidine class, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated an IC50 value of approximately 25.72 ± 3.95 μM against MCF cells, with significant induction of apoptosis observed through flow cytometry .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's role as an enzyme inhibitor. It was found to selectively inhibit sphingosine kinase (SphK), which plays a crucial role in sphingolipid metabolism and cellular signaling pathways related to cancer progression . This selectivity was noted at nanomolar concentrations, indicating high potency.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey Activity
N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamideStructureAnticancer and anti-inflammatory
N'-hydroxy-4-(pyrrolidin-4-ylmethyl)benzene-1-carboximidamideStructureEnzyme inhibition

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